1-Vinyl-3-carboxymethylimidazolium bromide
Overview
Description
1-Vinyl-3-carboxymethylimidazolium bromide is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecularly Imprinted Polymers
1-Vinyl-3-carboxymethylimidazolium bromide has been used in creating molecularly imprinted polymers (MIPs) for selective separation of compounds. Fan et al. (2013) described a novel MIP using this specific ionic liquid as a functional monomer. It demonstrated good selectivity and high adsorption capacity in methanol-water media, particularly for synephrine, a compound found in certain fruits (Fan et al., 2013).
Polymerizability and Conductivity
Chunyan (2015) and Ya-me (2015) explored the synthesis and polymerization of 1-vinyl-3-carboxyethylimidazolium bromide, revealing its high polymerizability and conductivity. These properties make it a valuable material for developing polymers with specific electrical characteristics (Chunyan, 2015); (Ya-me, 2015).
Polymer-Supported Organocatalysts
Pinaud et al. (2011) synthesized poly(N-heterocyclic carbene)s using 1-vinyl-3-alkylimidazolium-type monomers for use in organocatalysis. These polymers showed promise in catalyzing various chemical reactions (Pinaud et al., 2011).
Chromatography and Separation Techniques
Jiang et al. (2021) developed a chromatographic stationary phase using 1-vinyl-3-octadecylimidazolium bromide for enhanced shape selectivity in liquid chromatography. This innovation provides superior separation performance for various compounds (Jiang et al., 2021).
Electrochemical Properties
Xiaoqia (2013) investigated the electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. These properties are essential for applications in fields like electrolytes and energy storage (Xiaoqia, 2013).
CO2 Fixation
Shi et al. (2013) utilized hydroxyl-functionalized poly(ionic liquids) synthesized from 1-vinyl-3-carboxyethylimidazolium bromide for efficient CO2 fixation into cyclic carbonates. This process has significant implications for carbon capture and storage technologies (Shi et al., 2013).
Paramagnetic Ionic Liquids
Tang et al. (2014) synthesized paramagnetic ionic liquids using 1-vinyl-3-alkylimidazolium VRIM+ cation, highlighting their unique physicochemical properties. Such materials have potential applications in magnetic resonance imaging and other technologies (Tang et al., 2014).
Properties
IUPAC Name |
2-(3-ethenylimidazol-1-ium-1-yl)acetic acid;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.BrH/c1-2-8-3-4-9(6-8)5-7(10)11;/h2-4,6H,1,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLSBVXOHNSJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CC(=O)O.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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